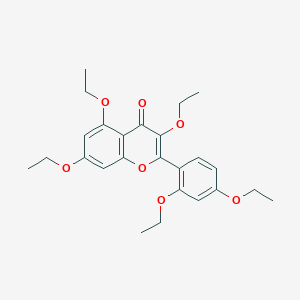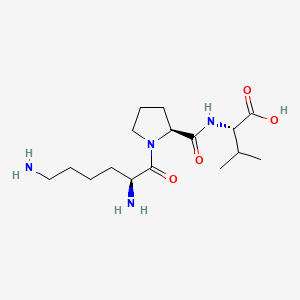
Naepa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-酰基乙醇胺磷酸 (NAEPA) 是一种合成的有机化合物,作为溶血磷脂酸-1 受体的选择性激动剂。 它是一种磷酸模拟衍生物,已被研究用于其潜在的生物活性及其在药物方面的相关性 .
准备方法
NAEPA 可以通过一系列化学反应合成,这些反应涉及乙醇胺与脂肪酸的酯化,然后进行磷酸化。合成路线通常包括以下步骤:
酯化: 乙醇胺与脂肪酸(如十八碳-9-烯酸)反应生成 N-酰基乙醇胺。
化学反应分析
NAEPA 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成相应的氧化产物。
还原: 还原反应可以将 this compound 转换为其还原形式,尽管这些反应不太常见。
取代: this compound 可以参与取代反应,其中官能团被其他基团取代,具体取决于所用试剂和条件。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 所形成的主要产物取决于所用的具体反应条件和试剂 .
科学研究应用
NAEPA 具有广泛的科学研究应用,包括:
化学: 用作研究溶血磷脂酸受体相互作用和信号传导途径的模型化合物。
生物学: 研究其在细胞信号传导中的作用及其对各种细胞类型的影响。
医学: 探索其在治疗与溶血磷脂酸受体失调相关的疾病(如癌症、纤维化和神经退行性疾病)中的潜在治疗应用。
作用机制
NAEPA 通过作为溶血磷脂酸-1 受体的激动剂来发挥其作用。该受体是一种 G 蛋白偶联受体,通过激活多种效应途径(包括 Gi/o、G12/13、Gq 和 Gs)介导各种生物学作用。 This compound 与受体结合后,会触发一系列细胞内信号传导事件,最终导致细胞增殖、迁移和存活等生理反应 .
相似化合物的比较
NAEPA 在对溶血磷脂酸-1 受体的选择性激动作用方面是独一无二的。类似的化合物包括其他溶血磷脂酸受体激动剂和拮抗剂,例如:
溶血磷脂酸: 溶血磷脂酸受体的天然配体。
鞘氨醇-1-磷酸: 另一种溶血磷脂,作用于一组不同的受体,但与溶血磷脂酸共享一些信号传导途径。
膦酸衍生物: 模拟溶血磷脂酸的结构和功能的合成类似物
This compound 的独特性在于其特定的结构修饰,这些修饰增强了其作为溶血磷脂酸-1 受体激动剂的选择性和效力,使其成为研究和潜在治疗应用中的宝贵工具。
属性
CAS 编号 |
24435-25-4 |
|---|---|
分子式 |
C20H40NO5P |
分子量 |
405.5 g/mol |
IUPAC 名称 |
2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H2,23,24,25)/b10-9+ |
InChI 键 |
BCSUWOZFWWBYSX-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NAEPA; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What antibacterial properties does NAEPA possess?
A1: Research indicates that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. This includes Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Hafnia alvei. Minimum inhibitory concentrations (MIC) ranged from 3.8 to 15 mg/mL, while minimum bactericidal concentrations (MBC) were between 7.5 and 30 mg/mL [].
Q2: What are the primary active compounds in this compound responsible for its antibacterial activity?
A2: Analysis of this compound's chemical composition using gas chromatography-mass spectrometry (GC-MS) revealed organic acids as the main constituents. Specifically, benzoic acid, m-hydroxybenzoic acid, pyrocatechol, squalene, and myrtenol were identified as key antibacterial components [].
Q3: Which LPA receptor subtypes does this compound primarily activate?
A4: this compound exhibits selectivity for the LPA1 receptor subtype, making it a valuable tool for studying LPA1-mediated signaling pathways [, , ].
Q4: What cellular responses are induced by this compound through LPA1 receptor activation?
A5: In human lung fibroblasts, this compound stimulates collagen gel contraction, indicating its potential role in wound healing and tissue remodeling [, ]. It also promotes proliferation in these cells, suggesting involvement in cell growth and development [].
Q5: How does this compound compare to other LPA receptor agonists in terms of receptor subtype selectivity and cellular responses?
A6: While this compound preferentially activates LPA1, other agonists like OMPT show selectivity for LPA3. Additionally, the LPA2 agonist FAP12 demonstrates lower efficacy in stimulating certain cellular responses compared to this compound and OMPT [, ]. This highlights the importance of utilizing specific LPA receptor agonists like this compound to dissect the roles of individual LPA receptor subtypes in various physiological and pathological processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)

![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)

![[2-[[[2-[4-(2-Aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate](/img/structure/B1677548.png)


![4-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1677552.png)



![(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1677556.png)
